2-Bromo-4-butyl-1-chlorobenzene
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Overview
Description
2-Bromo-4-butyl-1-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom at the second position, a butyl group at the fourth position, and a chlorine atom at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-butyl-1-chlorobenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. The starting material, 4-butyl-1-chlorobenzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, with the bromine substituting the hydrogen atom at the second position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-butyl-1-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The butyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include derivatives where the bromine or chlorine atom is replaced by other functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include derivatives with reduced functional groups.
Scientific Research Applications
2-Bromo-4-butyl-1-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic hydrocarbons and their biological effects.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-butyl-1-chlorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. The subsequent removal of a proton restores the aromaticity of the ring, resulting in the substitution product.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness
2-Bromo-4-butyl-1-chlorobenzene is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity compared to other bromochlorobenzenes. The butyl group can influence the compound’s solubility, boiling point, and interactions with other molecules.
Properties
Molecular Formula |
C10H12BrCl |
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Molecular Weight |
247.56 g/mol |
IUPAC Name |
2-bromo-4-butyl-1-chlorobenzene |
InChI |
InChI=1S/C10H12BrCl/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4H2,1H3 |
InChI Key |
GUCACDHBTJLVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)Cl)Br |
Origin of Product |
United States |
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